![molecular formula C10H23NO3Si B12546490 (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine CAS No. 153821-57-9](/img/structure/B12546490.png)
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is an organosilicon compound known for its unique properties and applications in various fields. This compound features a trimethoxysilyl group attached to a propyl chain, which is further connected to a butan-2-imine moiety. The presence of the trimethoxysilyl group imparts significant reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine typically involves the reaction of trimethoxysilane with an appropriate precursor. One common method is the reaction of trimethoxysilane with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of advanced materials, including polymers and composites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a precursor in the development of drug delivery systems and therapeutic agents.
Industry: The compound is utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
作用機序
The mechanism of action of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to create siloxane bonds. These reactions enable the compound to act as an effective cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into.
類似化合物との比較
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: This compound features an ethylenediamine moiety instead of a butan-2-imine group.
Trimethoxysilane: A simpler compound with only a trimethoxysilyl group attached to a hydrogen atom.
Uniqueness
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is unique due to its combination of a trimethoxysilyl group and a butan-2-imine moiety. This structure imparts distinct reactivity and functionality, making it suitable for specialized applications in various fields.
特性
CAS番号 |
153821-57-9 |
|---|---|
分子式 |
C10H23NO3Si |
分子量 |
233.38 g/mol |
IUPAC名 |
N-(3-trimethoxysilylpropyl)butan-2-imine |
InChI |
InChI=1S/C10H23NO3Si/c1-6-10(2)11-8-7-9-15(12-3,13-4)14-5/h6-9H2,1-5H3 |
InChIキー |
XRONIPAEEPVKCD-UHFFFAOYSA-N |
正規SMILES |
CCC(=NCCC[Si](OC)(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
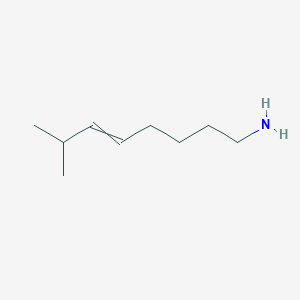
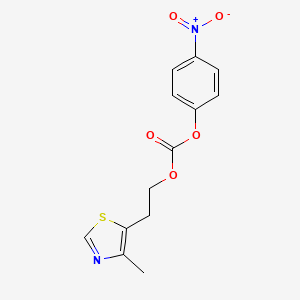
![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)

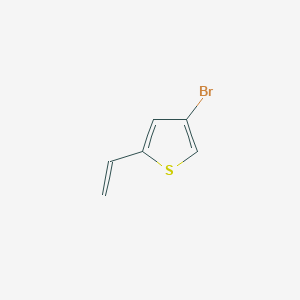
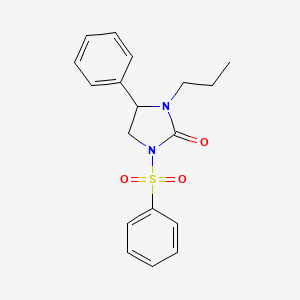
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
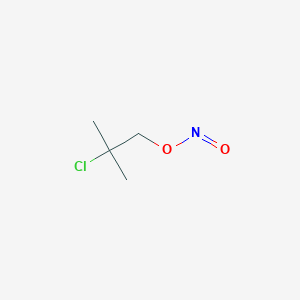
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

